5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one
Description
Properties
IUPAC Name |
5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2/c1-22-8-5-10(16)9-7-19-15(21)20(13(9)6-8)14-11(17)3-2-4-12(14)18/h2-6H,7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCJVRBLNIJJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC(=O)N2C3=C(C=CC=C3Cl)Cl)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloroaniline and 5-bromo-2-methoxybenzoic acid.
Formation of Intermediate: The 2,6-dichloroaniline is reacted with 5-bromo-2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydroxide (NaOH) to form the quinazolinone core.
Final Product: The final product, 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one, is obtained after purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazolinone derivatives with altered oxidation states.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one exhibit promising anticancer properties. A study highlighted its potential as an inhibitor of the p38 MAP kinase pathway, which is often dysregulated in various cancers. The development of selective inhibitors targeting this pathway could lead to novel cancer therapies .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It acts on specific signaling pathways that mediate inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in several studies .
Neuroprotective Properties
Recent findings suggest that derivatives of quinazolinone compounds can provide neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanisms involve the modulation of neuroinflammatory responses and oxidative stress pathways .
Case Study 1: Inhibition of p38 MAP Kinase
In a notable study by Stelmach et al., the synthesis and biological evaluation of dihydroquinazolinone derivatives demonstrated potent inhibition of the p38 MAP kinase pathway. The study provided evidence that these compounds could serve as effective therapeutic agents against inflammatory diseases and certain cancers .
Case Study 2: Antioxidant Activity
A study investigating the antioxidant potential of various quinazolinone derivatives revealed that 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one exhibited significant free radical scavenging activity. This property is crucial for developing drugs aimed at combating oxidative stress-related conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and related analogs:
Key Observations:
- Bromine Substitution : The target compound’s bromine at position 5 contrasts with the 3-bromophenyl group in the benzoxazole-triazole analog . Bromine’s electronegativity and steric bulk may alter binding affinity in biological targets compared to chlorine or methyl groups.
- Dichlorophenyl Motif: Both the target compound and clonidine share the 2,6-dichlorophenyl group, a known pharmacophore in medicinal chemistry. In clonidine, this group is critical for α₂-adrenergic receptor agonism . However, the target compound’s quinazolinone core likely directs it toward different targets (e.g., kinases or DNA-interactive enzymes).
- Methoxy Group: The 7-methoxy substituent in the target compound may enhance lipophilicity and metabolic stability compared to non-oxygenated analogs.
Physicochemical and Spectroscopic Comparisons
- IR/NMR Data: The benzoxazole-triazole analog () exhibits IR peaks for C-Br (539 cm⁻¹) and C=S (1234 cm⁻¹), while its ¹H-NMR shows aromatic protons (δ 6.77–7.04 ppm) . The target compound’s methoxy group would likely produce a distinct ¹H-NMR signal near δ 3.8–4.0 ppm, and its quinazolinone carbonyl (C=O) would appear at ~1700 cm⁻¹ in IR.
- Elemental Analysis : The benzoxazole-triazole compound’s calculated C, H, N percentages (56.89%, 3.09%, 12.45%) align closely with experimental values , suggesting reliable synthetic protocols. Similar precision is expected for the target compound.
Pharmacological Implications
- Clonidine Analog: Clonidine’s 2,6-dichlorophenyl group facilitates binding to α₂-adrenergic receptors, reducing sympathetic outflow . The target compound’s dichlorophenyl group may confer receptor affinity but likely for distinct targets due to its larger, planar quinazolinone core.
- Benzoxazole-Triazole Hybrid : The antimicrobial activity of the benzoxazole-triazole analog underscores the role of bromine and heterocyclic cores in bioactivity. The target compound’s bromine and methoxy groups may similarly enhance DNA intercalation or enzyme inhibition.
Biological Activity
5-Bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C23H19BrCl2N2O3
- Molecular Weight : 522.22 g/mol
- CAS Number : 444663-78-9
The compound features a bromine atom and dichlorophenyl group, which are significant for its biological activity. The presence of methoxy groups also influences its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the quinazolinone class exhibit a range of biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. Specifically, 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one has been studied for its potential in cancer therapy and as an antimicrobial agent.
Antitumor Activity
Studies have demonstrated that quinazolinone derivatives can inhibit tumor growth in various cancer cell lines. For instance:
- In vitro studies showed that this compound exhibits cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). It was found to induce apoptosis and cell death in these cells, particularly when combined with doxorubicin, enhancing the overall therapeutic efficacy .
- Mechanism of Action : The antitumor activity is believed to stem from the compound's ability to interfere with DNA synthesis and induce oxidative stress within cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro assays indicated that it possesses significant antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .
- Synergistic Effects : Research suggests that when used in combination with other antibiotics, the efficacy of treatment can be significantly enhanced, indicating potential for use in combination therapies .
Table of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | High | Induces apoptosis; inhibits DNA synthesis |
| Antimicrobial | Moderate to High | Disrupts bacterial cell wall synthesis |
| Synergistic Effects | Significant with antibiotics | Enhances overall antimicrobial efficacy |
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : A study on the combination of 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one with doxorubicin revealed a synergistic effect in MDA-MB-231 cells, leading to increased apoptosis rates compared to either agent alone .
- Case Study 2 : In another investigation focusing on antimicrobial properties, the compound was tested against resistant bacterial strains and showed promising results in reducing bacterial load in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
